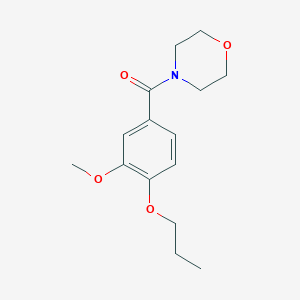![molecular formula C18H13N3O6 B5375036 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5375036.png)
2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone, also known as AC1Q6EZW, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have significant biological activity, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, it has been shown to reduce the levels of reactive oxygen species in cells, which can contribute to oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone in lab experiments is its high potency and specificity. It has been found to have significant biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, one limitation of using 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further research is also needed to better understand the mechanism of action of 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone can be achieved through a variety of methods, including the reaction of 2-amino-4,6-dihydroxypyrimidine with 2-(4-acetylphenyl)-5-bromo-2-furylboronic acid, followed by the addition of nitroethane and a palladium catalyst. Other methods involve the use of different reagents and reaction conditions.
Applications De Recherche Scientifique
2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. One study found that 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has anti-cancer properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[(Z)-2-[5-(4-acetylphenyl)furan-2-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-10(22)11-2-4-12(5-3-11)14-8-6-13(27-14)7-9-15-19-17(23)16(21(25)26)18(24)20-15/h2-9H,1H3,(H2,19,20,23,24)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNNGDKCVQPCC-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)

![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)
![N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)

![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)


![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5375058.png)